molecular formula C23H31FN4O2S B2602301 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 898434-99-6

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2602301
CAS RN: 898434-99-6
M. Wt: 446.59
InChI Key: TYSSZIARVCMBBE-UHFFFAOYSA-N
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Description

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H31FN4O2S and its molecular weight is 446.59. The purity is usually 95%.
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Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide, also known as 2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide. Each application is detailed under a separate heading for clarity.

Anticancer Activity

This compound has shown promising results in the field of cancer research. It has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development .

PI3Kδ Inhibition

The compound has been identified as a potent and selective inhibitor of PI3Kδ, an enzyme that plays a crucial role in the signaling pathways involved in cell growth, proliferation, and survival. This makes it a valuable tool in studying diseases where PI3Kδ is implicated, such as chronic obstructive pulmonary disease (COPD) and certain cancers .

Anti-inflammatory Properties

Research has indicated that this compound possesses significant anti-inflammatory properties. It can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases. Its ability to inhibit key inflammatory mediators makes it a subject of interest for developing new anti-inflammatory drugs .

Neuroprotective Effects

The compound has been explored for its neuroprotective effects. Studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases. This makes it a potential candidate for research in conditions like Alzheimer’s and Parkinson’s diseases .

Antiviral Activity

Preliminary research has shown that this compound may have antiviral properties. It has been tested against various viral strains, demonstrating the ability to inhibit viral replication. This application is particularly relevant in the development of new antiviral therapies .

Antibacterial Properties

The compound has also been investigated for its antibacterial activity. It has shown effectiveness against a range of bacterial pathogens, making it a potential candidate for developing new antibacterial agents. This is especially important in the context of rising antibiotic resistance .

Cardioprotective Effects

Studies have explored the cardioprotective effects of this compound. It has been shown to reduce myocardial infarction size and improve cardiac function in experimental models. This suggests its potential use in treating cardiovascular diseases .

Antioxidant Activity

The compound has demonstrated significant antioxidant activity in various assays. Its ability to scavenge free radicals and reduce oxidative stress makes it a valuable tool in research focused on oxidative stress-related diseases .

properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN4O2S/c1-4-27(5-2)12-7-13-28-20-9-6-8-18(20)22(26-23(28)30)31-15-21(29)25-17-11-10-16(3)19(24)14-17/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSSZIARVCMBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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